

Technical Guide to 4'-Chloroacetoacetanilide (CAS 101-92-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4'-Chloroacetoacetanilide**, a key chemical intermediate. It details its physicochemical properties, spectroscopic profile, synthesis and analysis protocols, and toxicological data.

Physicochemical Properties

4'-Chloroacetoacetanilide is a white to off-white crystalline powder. Its core physicochemical characteristics are summarized below, providing essential data for handling, formulation, and experimental design.

Property	Value	Reference(s)
CAS Number	101-92-8	[1]
Molecular Formula	C10H10CINO2	[1]
Molecular Weight	211.65 g/mol	[1]
Melting Point	131-134 °C	[1][2]
Boiling Point	400.5 ± 30.0 °C at 760 mmHg	[1]
Density	1.3 ± 0.1 g/cm ³	[1]
LogP (Octanol-Water Partition Coefficient)	1.82	[1]
Solubility	Soluble in acetone.	[2]
Vapor Pressure	0.0 ± 0.9 mmHg at 25°C	[1]
Refractive Index	1.579	[1]
Flash Point	196.0 ± 24.6 °C	[1]

Spectroscopic Profile

The structural identity of **4'-Chloroacetoacetanilide** can be confirmed through various spectroscopic techniques. The expected characteristic signals are detailed below.

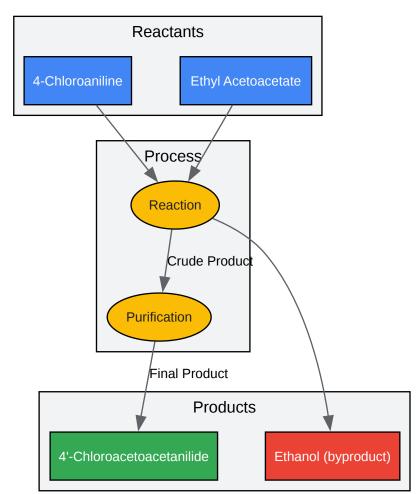
Technique	Data	Reference(s)
¹H NMR	Spectra available, characteristic peaks for aromatic protons, methylene protons, and methyl protons are expected.	[3]
¹³ C NMR	Spectra available, characteristic peaks for aromatic carbons, carbonyl carbons, methylene carbon, and methyl carbon are expected.	[4]
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H stretching, C=O stretching (amide and ketone), aromatic C=C stretching, and C-CI stretching are expected.	[5][6][7][8]
Mass Spectrometry (MS)	Molecular Ion Peak (M+) expected at m/z 211/213 corresponding to the molecular weight and chlorine isotopes.	[1]

Experimental Protocols Synthesis of 4'-Chloroacetoacetanilide

4'-Chloroacetoacetanilide is commonly synthesized via the acetoacetylation of 4-chloroaniline. Two primary reagents can be used for this purpose: ethyl acetoacetate or diketene. The following protocol is a representative method adapted from procedures for similar compounds.[9][10][11]

Reaction: 4-Chloroaniline + Ethyl Acetoacetate → 4'-Chloroacetoacetanilide + Ethanol

Materials:



- 4-Chloroaniline
- Ethyl acetoacetate
- Toluene (or another suitable high-boiling point solvent)
- Catalytic amount of p-toluenesulfonic acid (optional)
- Ethanol (for recrystallization)
- Reaction flask with a Dean-Stark apparatus and reflux condenser
- · Heating mantle
- Stirrer

Procedure:

- In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4chloroaniline (1 molar equivalent) in toluene.
- Add ethyl acetoacetate (1.1 molar equivalents) to the solution.
- Add a catalytic amount of p-toluenesulfonic acid to facilitate the reaction.
- Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of the ethanol byproduct in the Dean-Stark trap.
- Continue refluxing until the theoretical amount of ethanol has been collected, indicating the reaction is complete.
- Cool the reaction mixture to room temperature.
- Remove the toluene under reduced pressure using a rotary evaporator.
- The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **4'-Chloroacetoacetanilide** crystals.
- Filter the crystals, wash with cold ethanol, and dry under vacuum.

Synthesis Workflow of 4'-Chloroacetoacetanilide

Click to download full resolution via product page

Synthesis Workflow

Analytical Methodology

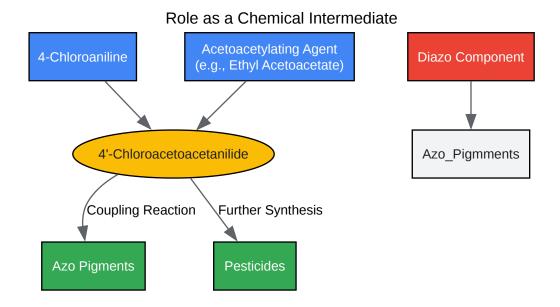
The purity and identity of **4'-Chloroacetoacetanilide** can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

General HPLC Method:

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water, potentially with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.
- Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.
- Quantification: An external or internal standard method can be employed for accurate quantification.

General GC Method:

- Column: A non-polar or medium-polarity capillary column (e.g., SE-54).
- · Carrier Gas: Nitrogen or Helium.
- Injector and Detector Temperature: Typically set around 250°C and 280°C, respectively.
- Oven Program: A temperature gradient program is used to ensure good separation of the analyte from any impurities.
- Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).


Biological Activity and Toxicology

4'-Chloroacetoacetanilide is primarily utilized as a chemical intermediate in the synthesis of various organic compounds, including pigments and pesticides. Direct biological activity data on the compound itself is limited in publicly available literature. Its toxicological profile suggests that it should be handled with care.

Known Applications

This compound serves as a crucial building block in the chemical industry.

Click to download full resolution via product page

Intermediate in Synthesis

Toxicology Summary

The available toxicological data indicates that **4'-Chloroacetoacetanilide** poses certain health risks. Standard laboratory safety precautions should be followed when handling this compound. [1][12][13][14]

Parameter	Value	Species	Route	Reference(s)
LDLo (Lowest Published Lethal Dose)	500 mg/kg	Mouse	Intraperitoneal	[1]
Skin Irritation	Causes skin irritation.	N/A	Dermal	[14]
Eye Irritation	Causes serious eye irritation.	N/A	Ocular	[14]
Respiratory Irritation	May cause respiratory irritation.	N/A	Inhalation	[14]
Mutagenicity	Mutagenic for bacteria and/or yeast.	Bacteria/Yeast	N/A	[12]

Safety Precautions:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Wash hands thoroughly after handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4'-Chloroacetoacetanilide | CAS#:101-92-8 | Chemsrc [chemsrc.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 4'-Chloroacetoacetanilide(101-92-8) 1H NMR spectrum [chemicalbook.com]
- 4. 4'-Chloroacetoacetanilide(101-92-8) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide Eureka | Patsnap [eureka.patsnap.com]
- 10. CN106588685A Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide -Google Patents [patents.google.com]
- 11. 4-Chloroaniline synthesis chemicalbook [chemicalbook.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Technical Guide to 4'-Chloroacetoacetanilide (CAS 101-92-8)]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1666718#4-chloroacetoacetanilide-cas-number-101-92-8-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com